

In-Depth Technical Guide: Molecular Targets of LY465608

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Compound of Interest

Compound Name: LY465608

Cat. No.: B1675702

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Core Summary

LY465608 is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR α) and Peroxisome Proliferator-Activated Receptor gamma (PPAR γ). In vitro studies have demonstrated its high potency at PPAR α and moderate potency at PPAR γ . This dual agonism allows **LY465608** to address key aspects of the metabolic syndrome by improving insulin sensitivity and ameliorating diabetic hyperglycemia, while also favorably impacting cardiovascular risk factors. Its mechanism of action extends to the inhibition of macrophage activation, suggesting a role in mitigating inflammatory processes associated with metabolic diseases.

Quantitative Data on Molecular Targets

The following tables summarize the in vitro potency of **LY465608** on its primary molecular targets, human PPAR α and PPAR γ .

Table 1: In Vitro Potency (EC50) of **LY465608** on Human PPAR α and PPAR γ

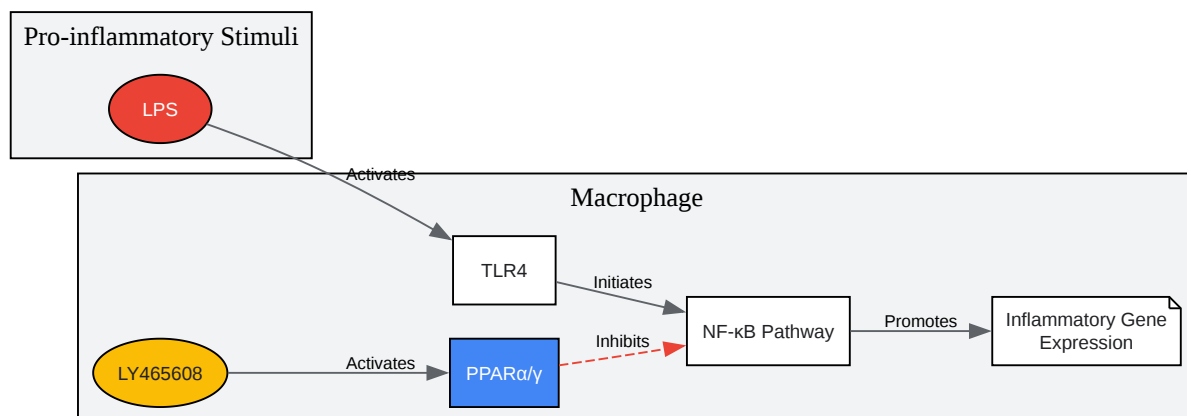
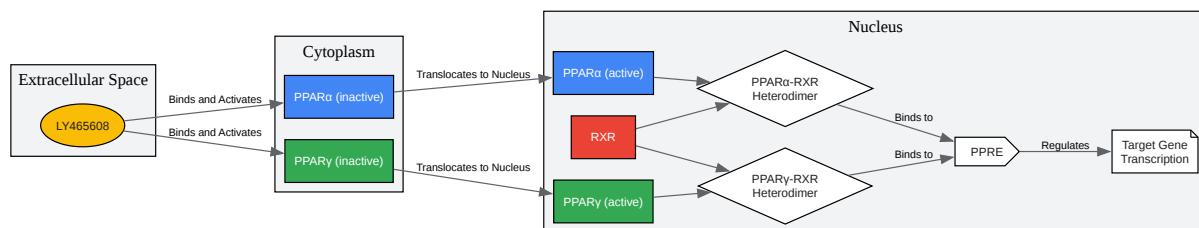
Molecular Target	EC50 (nM)	Reference
Human PPAR α	65	[1]
Human PPAR γ	665	[1]

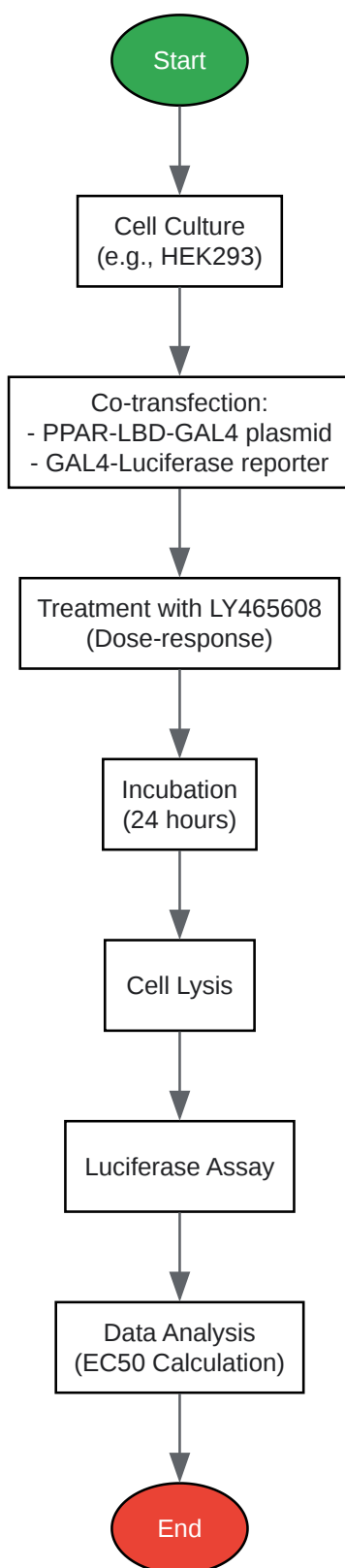
Table 2: Binding Affinity (Ki) and Potency (EC50/IC50) of **LY465608** from Various Sources

Target	Parameter	Value (nM)	Original Value	Original Parameter	Reference
Human PPAR α	Ki	170	170 nM	Ki	J Med Chem (2004) 47: 4118-4127
Human PPAR α	IC50	174	174 nM	IC50	J Med Chem (2001) 44: 2061-2064
Human PPAR α	EC50	150	150 nM	EC50	J Med Chem (2003) 46: 1306-1317
Human PPAR α	EC50	149.5	149.5 nM	EC50	J Med Chem (2001) 44: 2061-2064
Human PPAR γ	Ki	550	550 nM	Ki	J Med Chem (2004) 47: 4118-4127
Human PPAR γ	IC50	548	548 nM	IC50	J Med Chem (2001) 44: 2061-2064

Signaling Pathways

LY465608 exerts its effects by directly binding to and activating PPAR α and PPAR γ , which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.





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References

- 1. academic.oup.com [academic.oup.com]
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